

PF-3845 mechanism of action on FAAH

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An In-depth Technical Guide to the Mechanism of Action of **PF-3845** on Fatty Acid Amide Hydrolase (FAAH)

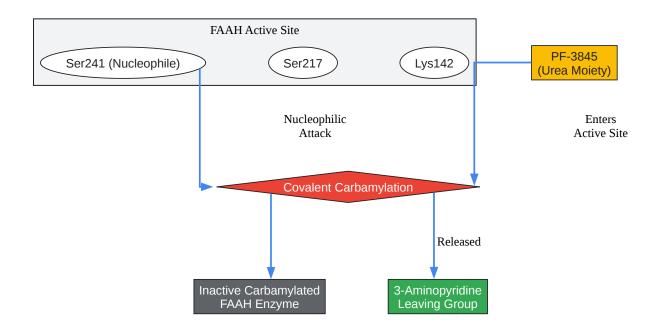
Introduction

PF-3845, or N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide, is a highly potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3] [4] By inhibiting FAAH, PF-3845 effectively increases the endogenous levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors and producing a range of therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic responses, without the psychomimetic side effects associated with direct cannabinoid receptor agonists.[3][5] This guide provides a detailed technical overview of the mechanism of action, quantitative data, and experimental methodologies related to PF-3845.

Core Mechanism of Action: Covalent Inhibition

PF-3845 functions as a time-dependent, irreversible covalent inhibitor of FAAH.[2][6] The mechanism involves the carbamylation of the catalytic serine nucleophile, Ser241, located within the enzyme's active site.[2][4] This active site contains a highly conserved Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][7] The urea moiety of **PF-3845** is attacked by Ser241, leading to the formation of a stable carbamate adduct and the displacement of the 3-aminopyridine leaving group.[4] This covalent modification permanently inactivates the enzyme.





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Caption: Covalent inhibition of FAAH by PF-3845.

Biochemical and Pharmacological Data

PF-3845 exhibits high potency and remarkable selectivity for FAAH. Its efficacy has been demonstrated in both in vitro and in vivo models, where it leads to a significant and sustained elevation of endogenous FAAH substrates.

Table 1: In Vitro Potency and Selectivity of PF-3845



Parameter	Species	Value	Reference
Ki	Human	0.23 μM (230 nM)	[6]
IC50	Human	7.2 nM	[2]
kinact/Ki	Human	40,300 M-1s-1	[2]
FAAH-2 Inhibition	Human	IC50 > 10 μM	[4]
Selectivity	Human, Mouse	No significant off- target inhibition of other serine hydrolases detected by competitive ABPP at concentrations up to 100 μM.	[2][8]

Table 2: In Vivo Effects of PF-3845 on Endocannabinoid Levels

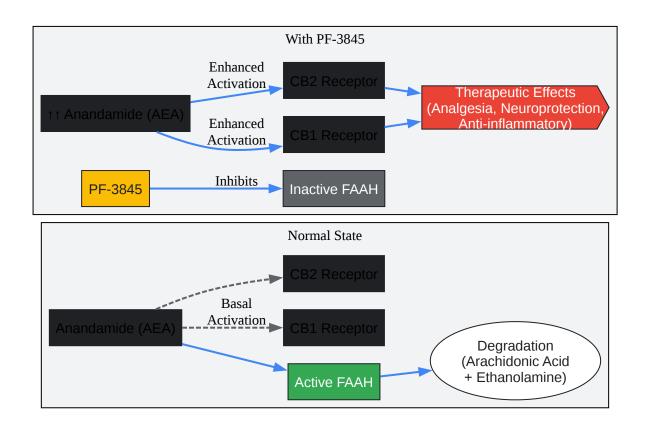
Tissue	Species	Dose	Fold Increase in Anandamid e (AEA)	Other Substrates Elevated	Reference
Brain	Mouse	10 mg/kg, i.p.	>10-fold	OEA, PEA	[5][6]
Spinal Cord	Mouse	10 mg/kg, i.p.	Significant increase	Not specified	[5]
Brain	Rat	1 mg/kg, p.o.	Sustained elevation	OEA, PEA	[2]

Signaling Pathway Modulation

The primary consequence of FAAH inhibition by **PF-3845** is the potentiation of endocannabinoid signaling. Under normal physiological conditions, FAAH rapidly hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling activity. By blocking this degradation, **PF-3845** causes AEA to accumulate in the synapse and surrounding tissues.



This elevated concentration of AEA leads to increased activation of its primary targets, the cannabinoid receptors CB1 and CB2.[3][9] The anti-allodynic and neuroprotective effects of **PF-3845** have been shown to be dependent on the activation of both CB1 and CB2 receptors.[5][9] While AEA can also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), and other FAAH substrates like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) act on PPARα, studies indicate these pathways do not play a significant role in the anti-allodynic effects of FAAH inhibition in inflammatory pain models.[3][5]



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Caption: Endocannabinoid signaling pathway modulation by PF-3845.

Experimental Protocols



The characterization of **PF-3845** has relied on several key experimental methodologies.

FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit FAAH activity.

- Objective: To determine the IC50 or Ki of an inhibitor against FAAH.
- · Reagents:
 - Recombinant human or rodent FAAH enzyme.
 - FAAH Assay Buffer.
 - Fluorogenic Substrate: e.g., AMC arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[10]
 - Test Inhibitor (PF-3845) dissolved in a suitable solvent (e.g., DMSO).
- Procedure:
 - Prepare serial dilutions of PF-3845.
 - In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme, and the inhibitor solution (or solvent for control wells).[10]
 - Pre-incubate the enzyme and inhibitor for a defined period at 37°C to allow for timedependent inhibition.[10]
 - Initiate the reaction by adding the FAAH substrate.[10]
 - Incubate for 30 minutes at 37°C.[10]
 - Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
 - Calculate the percent inhibition relative to the control and determine the IC50 value from the dose-response curve.

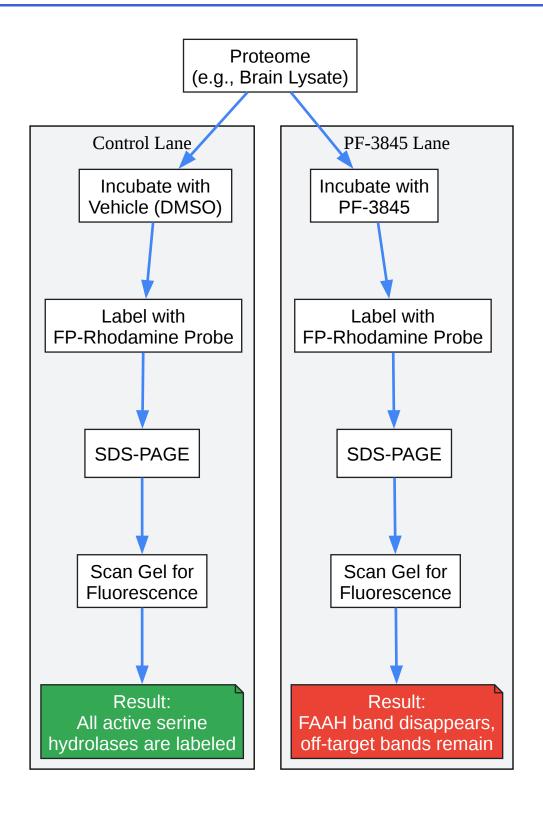


Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[8]

- Objective: To profile the selectivity of PF-3845 against all active serine hydrolases in a given proteome.
- Reagents:
 - Proteome Sample: e.g., mouse brain membrane or liver soluble fractions.
 - Broad-spectrum Probe: A fluorophore-tagged activity-based probe that covalently labels the active site of many serine hydrolases, such as fluorophosphonate-rhodamine (FP-rhodamine).[2][8]
 - Test Inhibitor (PF-3845).
- Procedure:
 - Proteome samples are pre-incubated with either vehicle (DMSO) or varying concentrations of PF-3845.[2]
 - The FP-rhodamine probe is added to the samples and incubated to allow for labeling of active serine hydrolases that were not blocked by PF-3845.
 - The reaction is quenched, and the proteins are separated by SDS-PAGE.
 - The gel is scanned for fluorescence. Labeled proteins appear as fluorescent bands.
 - Inhibition is observed as a loss of fluorescence intensity for a specific band in the inhibitortreated lane compared to the vehicle lane. The band corresponding to FAAH should disappear, while other bands should remain, demonstrating selectivity.[8]





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Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

In Vivo Model: LPS-Induced Inflammatory Pain



This model is used to evaluate the anti-allodynic effects of FAAH inhibitors.

- Objective: To assess the efficacy of **PF-3845** in reducing inflammatory pain.
- Model: Mice or rats receive an intraplantar (i.pl.) injection of lipopolysaccharide (LPS) to induce localized inflammation and tactile allodynia (pain from a non-painful stimulus).[3][5]
- Procedure:
 - Induce inflammation with LPS injection in one hind paw.
 - Administer PF-3845 (e.g., 10 mg/kg, i.p.) or vehicle.
 - At a set time post-administration (e.g., 2 hours), assess tactile allodynia using von Frey filaments. The paw withdrawal threshold is measured.
 - An increase in the paw withdrawal threshold in the PF-3845-treated group compared to the vehicle group indicates an anti-allodynic effect.
 - For mechanistic studies, tissues (e.g., brain, spinal cord) can be collected post-euthanasia for endocannabinoid quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

Conclusion

PF-3845 is a well-characterized FAAH inhibitor that operates through a covalent, irreversible carbamylation of the enzyme's catalytic serine. This mechanism of action is highly potent and exquisitely selective, leading to a robust and sustained increase in endogenous anandamide levels. The resulting enhancement of CB1 and CB2 receptor signaling underlies its therapeutic potential for treating inflammatory pain and other neurological disorders, positioning FAAH inhibition as a promising strategy for drug development.

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